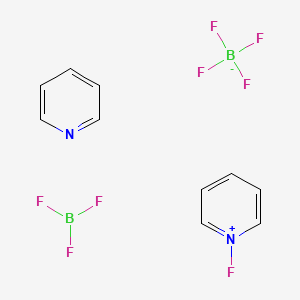

N-Fluoropyridinium pyridine heptafluorodiborate

描述

属性

IUPAC Name |

1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBNMUUTZSTDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131307-35-2 | |

| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) is a fluorinating agent that has garnered attention in organic synthesis due to its unique reactivity and biological implications. This article explores the biological activity of NFPy, detailing its synthesis, properties, and applications in various chemical reactions, particularly in the context of fluorination processes.

Chemical Structure and Properties

NFPy, with the molecular formula , consists of a pyridinium cation and a heptafluorodiborate anion. The presence of fluorine atoms significantly influences its reactivity, making it a potent electrophilic fluorinating agent. The compound exhibits unique NMR characteristics, which aid in understanding its behavior in chemical reactions.

Table 1: Key Properties of NFPy

| Property | Value |

|---|---|

| Molecular Weight | 332.00 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Fluorine Content | High effective fluorine content |

Synthesis of N-Fluoropyridinium Salts

The synthesis of NFPy involves the reaction of pyridine with fluorine gas under controlled conditions. The process typically utilizes a mixture of fluorine in nitrogen to form stable N-fluoropyridinium salts. This method allows for the selective introduction of fluorine into various substrates, enhancing their reactivity and potential biological activity .

Biological Activity and Applications

NFPy has been investigated for its potential applications in medicinal chemistry and organic synthesis. Its ability to introduce fluorine into organic molecules is particularly valuable in the development of pharmaceuticals, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Studies

- Fluorination of Aromatic Compounds : Research indicates that NFPy can effectively fluorinate aromatic compounds under mild conditions, yielding high selectivity and purity. For instance, studies have shown successful fluorination of phenolic compounds, which are critical intermediates in drug synthesis .

- Electrophilic Fluorination : NFPy has been employed as an electrophilic fluorinating agent for various nucleophilic substrates, including carbanions and olefins. This versatility allows for the preparation of diverse fluorinated products with potential biological activity .

- Pharmaceutical Applications : The introduction of fluorine into drug candidates can significantly alter their pharmacokinetic properties. For example, compounds synthesized using NFPy have shown promise as inhibitors in cancer therapy by enhancing their binding affinity to target enzymes .

Mechanistic Insights

The mechanism by which NFPy operates as a fluorinating agent involves the formation of a reactive intermediate that facilitates the transfer of the fluoride ion to the substrate. This process is influenced by factors such as electronic effects from substituents on the pyridine ring and steric hindrance .

Safety and Toxicity Considerations

While NFPy is effective as a fluorinating agent, it is essential to consider its safety profile. As with many fluorinated compounds, there may be associated hazards due to the high reactivity and potential toxicity of fluoride ions. Proper handling procedures should be followed to mitigate risks during laboratory use.

科学研究应用

Fluorination of Organic Compounds

The primary application of N-fluoropyridinium pyridine heptafluorodiborate lies in its use as a fluorinating agent for various organic compounds. It has demonstrated effectiveness in fluorinating:

- Aliphatic Compounds : Such as 1-octyl magnesium bromide and enolate derivatives like 3-pentanone enol acetate.

- Alicyclic Compounds : Including 1-morpholino-1-cyclohexene and cyclohexanone trimethylsilyl enol ether.

- Aromatic Compounds : Notably benzene and anisole, leading to the formation of fluoroaromatic products .

Table 1: Examples of Fluorination Reactions

| Substrate Type | Example Compound | Reaction Conditions | Product Yield |

|---|---|---|---|

| Aliphatic | 1-Octyl magnesium bromide | Reflux with N-fluoropyridinium salt | High |

| Alicyclic | 1-Morpholino-1-cyclohexene | Stirred at room temperature with acetonitrile | Moderate |

| Aromatic | Anisole | Reflux in CH₂Cl₂ for 24 hours | Up to 70% |

Advantages Over Other Fluorinating Agents

This compound presents several advantages compared to traditional fluorinating agents:

- Cost-Effectiveness : It is less expensive than alternatives such as N-fluoropyridinium triflate.

- Reduced Hazards : The preparation process eliminates the hazards associated with intermediates like pyridine difluoride.

- Convenient Preparation Conditions : It can be synthesized at more manageable temperatures compared to other fluorinating agents .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in organic synthesis:

- Fluorination of Anisole : In one study, anisole was refluxed with the reagent, resulting in a conversion rate of 20% to a mixture of fluoroanisoles after 7 hours, increasing to 70% after 24 hours .

- Fluorination of Cyclohexanones : The reagent was also used effectively to convert cyclohexanone trimethylsilyl enol ether into 3-fluorocyclohexanone, showcasing its utility in synthesizing fluorinated ketones under mild conditions .

准备方法

Dissolution of Pyridine-Boron Trifluoride

A mixture of Py·BF₃ (7 g, 0.0477 mol) and acetonitrile (50 mL) is prepared under an ice bath (−40°C to 0°C) to minimize premature decomposition. The solvent ratio (Py·BF₃:CH₃CN = 0.14 g/mL) ensures complete dissolution and prevents precipitation during subsequent steps.

Fluorination Reaction

Gaseous fluorine (8 mL/min), diluted with nitrogen (68 mL/min), is bubbled through the solution for 3 hours (0.054 mol F₂ consumed). The reaction temperature is maintained between −40°C and +35°C to balance reaction kinetics and product stability. A potassium iodide (KI) bubbler monitors fluorine uptake; cessation of iodine liberation indicates reaction completion.

Water Addition Strategies

Water is introduced incrementally (0.3–2.0 µL/g Py·BF₃) via two primary methods:

Workup and Purification

Post-reaction, the mixture is triturated with carbon tetrachloride (CCl₄) and cooled to precipitate NFPH as a peach-colored solid. Recrystallization from acetone yields tan crystals with a melting point of 196–197°C.

Optimization of Reaction Parameters

Table 1: Critical Reaction Parameters and Their Effects

Elevating the Py·BF₃ concentration beyond 0.8 g/mL causes premature precipitation, obstructing fluorine diffusion and reducing yield by 15–20%. Similarly, exceeding +35°C accelerates side reactions, forming undefined fluorinated residues.

Analytical Characterization of NFPH

Table 2: Spectroscopic and Physical Properties

The molecular weight, confirmed via iodometric titration (323 vs. calculated 331.6 g/mol), suggests slight hydration or solvent retention. The ¹¹B NMR resonance at −12 ppm (relative to NH₄BF₄) confirms the heptafluorodiborate anion.

Comparative Analysis with Related Fluorinating Agents

NFPH outperforms N-fluoropyridinium triflate in cost (∼40% lower BF₃ vs. CF₃SO₃⁻ sources) and thermal stability (mp 196°C vs. 90–91°C for tetrafluoroborate analogs). Unlike Umemoto’s reagents, NFPH requires no low-temperature (−78°C) steps, enabling scalable production.

Industrial-Scale Production Considerations

Pilot-scale trials emphasize:

-

Continuous Water Monitoring : Automated syringe pumps maintain µL-scale hydration.

-

Solvent Recycling : Acetonitrile recovery reduces costs by 30%.

-

Fluorine Utilization Efficiency : 85–90% fluorine consumption achieved via optimized flow rates.

Challenges and Alternative Approaches

Residual boron trifluoride in commercial Py·BF₃ may necessitate pre-purification. Alternative solvents like dichloromethane (CH₂Cl₂) yield lower purity (∼75%) due to poorer solubility. Recent attempts to substitute fluorine with xenon difluoride (XeF₂) failed, underscoring fluorine’s unique reactivity .

常见问题

Q. What are the established synthetic routes for N-Fluoropyridinium pyridine heptafluorodiborate (NFPy), and how do reaction conditions influence yield?

NFPy is synthesized via fluorination of pyridine·BF₃ complexes using elemental fluorine. Key factors include temperature control (sub-ambient to prevent decomposition) and stoichiometric ratios of pyridine to BF₃. A 1991 protocol reported a 60-70% yield under anhydrous conditions . Alternative methods involve pyridine derivatives with fluorinating agents like ClF in non-nucleophilic solvents, though yields may vary due to competing side reactions .

Q. What safety protocols are critical when handling NFPy in laboratory settings?

NFPy is classified as acutely toxic (oral, dermal) and corrosive (skin/eye contact). Mandatory precautions include:

- Use of nitrile gloves, goggles, and lab coats (P280).

- Avoidance of inhalation (P264) and strict prohibition of eating/drinking in labs (P270).

- Storage in airtight containers (P405) with emergency eyewash stations accessible .

Q. How does NFPy compare to other electrophilic fluorinating agents (e.g., Selectfluor) in terms of reactivity and selectivity?

NFPy exhibits moderate electrophilicity, making it suitable for substrates sensitive to over-fluorination. Unlike Selectfluor, which operates via a radical mechanism, NFPy facilitates ionic pathways, favoring carbocation intermediates in non-nucleophilic solvents (e.g., dichloromethane). Selectivity for aromatic vs. aliphatic fluorination is solvent-dependent .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent outcomes of NFPy-mediated fluorination?

In nucleophilic solvents (e.g., alcohols), NFPy forms adducts via solvent participation, reducing fluorination efficiency. In non-nucleophilic solvents (e.g., CH₂Cl₂), it generates carbocations that undergo fluorination or elimination. Computational studies suggest solvent polarity stabilizes transition states, altering regioselectivity .

Q. How can researchers resolve contradictions in reported NFPy stability under varying storage conditions?

Discrepancies arise from moisture sensitivity: anhydrous NFPy stored at -20°C in desiccators remains stable for months, while traces of water accelerate decomposition into BF₄⁻ and pyridinium byproducts. X-ray crystallography confirms structural integrity in rigorously dry samples .

Q. What strategies optimize NFPy’s regioselectivity in fluorinating heteroaromatic systems (e.g., indoles or pyridines)?

- Electronic tuning : Electron-rich substrates react faster due to enhanced carbocation stabilization.

- Steric control : Bulky substituents on the substrate direct fluorination to less hindered positions.

- Additives : Lewis acids (e.g., BF₃) enhance electrophilicity, while bases mitigate proton loss side reactions .

Q. How do computational models predict NFPy’s reactivity with novel substrates, and what experimental validations are required?

Density functional theory (DFT) simulations model charge distribution and transition states to predict fluorination sites. Experimental validation involves:

Q. What role does NFPy play in catalytic cycles, such as cobalt-catalyzed hydroamination?

NFPy acts as a co-oxidant in cobalt(II) salen complex systems, regenerating active catalysts via single-electron transfer. For example, in intramolecular hydroamination of aminoalkenes, NFPy improves turnover frequency by 3× compared to traditional oxidants .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。